molecular formula C11H13N3O4 B2980639 N-(2-nitrophenyl)morpholine-4-carboxamide CAS No. 36894-27-6

N-(2-nitrophenyl)morpholine-4-carboxamide

Cat. No.: B2980639
CAS No.: 36894-27-6
M. Wt: 251.242
InChI Key: JBKALUPUEFUREP-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)morpholine-4-carboxamide is an organic compound with the molecular formula C11H13N3O4. It is a derivative of morpholine, a heterocyclic amine, and contains a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)morpholine-4-carboxamide typically involves the reaction of 2-nitroaniline with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control temperature and reaction time precisely. The final product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-nitrophenyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)pyrrolidine-2-carboxamide
  • N-(2-nitrophenyl)thiophene-3-carboxamide
  • N-(2-nitrophenyl)acetamide

Uniqueness

N-(2-nitrophenyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the nitrophenyl group and the morpholine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-nitrophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(13-5-7-18-8-6-13)12-9-3-1-2-4-10(9)14(16)17/h1-4H,5-8H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKALUPUEFUREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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